Dichloromethyl methyl ether
Overview
Description
Dichloromethyl methyl ether, also known as this compound, is a useful research compound. Its molecular formula is C2H4Cl2O and its molecular weight is 114.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91480. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Aromatic Formylation : A study by Ramos-Tomillero et al. (2015) explored aromatic formylation mediated by TiCl4 and DCMME, particularly for producing aromatic aldehydes. This process demonstrates regioselectivity, indicating potential applications in synthesizing aromatic compounds (Ramos-Tomillero et al., 2015).
Synthesis of Cyclopropyl Silyl Ketones : Nishizawa et al. (2010) reported that the reaction of 1-silylcyclopropyl anions with DCMME efficiently synthesizes cyclopropyl silyl ketones through cyclopropylidene derivatives, especially under basic conditions. This study highlights the synthesis process and its good yields (Nishizawa et al., 2010).
Formylation of Fluorine-Containing Aromatics : Warashina et al. (2019) demonstrated that fluorine-containing aromatic compounds could be formylated with DCMME to produce aldehydes and aryl formates in high yields. This method has potential for industrial applications (Warashina et al., 2019).
Preparation of DCMME : Another study by Warashina et al. (2019) outlined an efficient preparation method for DCMME and its application in the formylation of aromatic compounds, which may be significant for industrial use (Warashina et al., 2019).
Synthesis of Chloromethyl Methyl Ether : Zheng et al. (2016) presented a method for synthesizing chloromethyl methyl ether, including a one-pot hydroxyl protection procedure, which offers mild conditions, short reaction time, high yield, and simplicity (Zheng et al., 2016).
Mechanism of Action
Dichloromethyl methyl ether, also known as 1,1-Dichlorodimethyl ether, is an organic compound that belongs to the class of ethers with a dichloromethyl group and a methyl group .
Target of Action
The primary targets of this compound are electron-rich aromatic compounds . These compounds play a crucial role in various biochemical reactions, serving as the foundation for the synthesis of a wide range of organic compounds.
Mode of Action
This compound interacts with its targets through a process known as Rieche formylation . In this process, the compound acts as a formyl source, contributing a formyl group (CHO) to the aromatic compounds . This interaction results in the formation of formylated aromatic compounds .
Biochemical Pathways
The Rieche formylation process affects the biochemical pathways involved in the synthesis of aromatic compounds . The addition of the formyl group can lead to significant changes in the properties of the aromatic compounds, influencing their reactivity and the downstream reactions they participate in .
Result of Action
The result of this compound’s action is the formation of formylated aromatic compounds . These compounds have a wide range of applications in organic synthesis . Additionally, this compound can act as a chlorination agent in the formation of acid chlorides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a Lewis acid catalyst (e.g., TiCl4, SnCl4, or AlCl3) is necessary for the Rieche formylation process . Moreover, the reaction temperature and pressure can also affect the efficiency and selectivity of the reaction .
Safety and Hazards
Dichloromethyl methyl ether is highly flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing dust/fume/gas/mist/vapors/spray .
Biochemical Analysis
Biochemical Properties
Dichloromethyl methyl ether is used in the formylation of aromatic compounds (Rieche formylation) and as a chlorination agent in the formation of acid chlorides
Molecular Mechanism
The molecular mechanism of this compound involves its role as a formylating agent for aromatic compounds and a chlorinating agent for carboxylic acids
Properties
IUPAC Name |
dichloro(methoxy)methane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2O/c1-5-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTGGSXWHGKRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063636 | |
Record name | Dichloromethyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4885-02-3 | |
Record name | Dichloromethyl methyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4885-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloromethoxymethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004885023 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloromethyl methyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91480 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methane, dichloromethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloromethyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2063636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloromethoxymethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dichloromethoxymethane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68H5X8887 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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